5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
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Overview
Description
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C₁₅H₁₅ClO₃ and a molecular weight of 278.73 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a cyclohexenyl ring and a chlorobenzenecarboxylate group.
Scientific Research Applications
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-oxo-1-cyclohexenyl benzoate: Similar structure but lacks the chlorine atom on the benzene ring.
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-methylbenzenecarboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzene ring.
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-nitrobenzenecarboxylate: Similar structure but has a nitro group instead of a chlorine atom on the benzene ring.
Uniqueness
The presence of the chlorine atom in 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKORKSCDUXGMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369706 |
Source
|
Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-01-1 |
Source
|
Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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